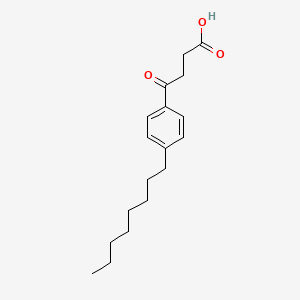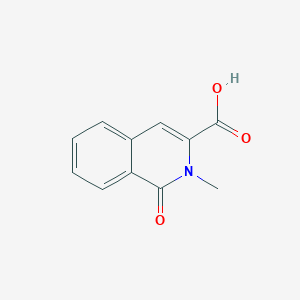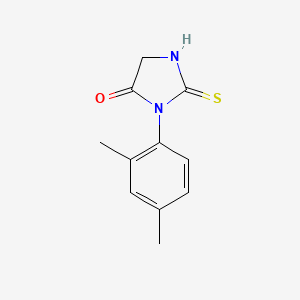
4-(4-Octylphenyl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information on the compound’s source or method of synthesis.
Synthesis Analysis
This involves a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Synthesis and Chemical Structure Analysis
- Research on the synthesis and analysis of analogs of 4-oxobutanoic acid compounds, such as the study by Kuchař et al. (1995), reveals insights into their chemical structures and reactions. These analogs exhibit varying activities and have been evaluated for anti-inflammatory properties, although none matched the activity of the standard compound in the study (Kuchař et al., 1995).
Molecular Docking and Vibrational Studies
- Vanasundari et al. (2018) conducted molecular docking and vibrational studies on derivatives of 4-oxobutanoic acid. These studies included spectroscopic analysis and theoretical calculations, providing insights into the stability, reactivity, and potential biological activities of these compounds (Vanasundari et al., 2018).
Nonlinear Optical Applications
- In the field of nonlinear optics, compounds related to 4-oxobutanoic acid have been investigated. For instance, Raju et al. (2015) synthesized a compound related to 4-oxobutanoic acid and analyzed its structure and hyperpolarizability, indicating its potential application in nonlinear optical materials (Raju et al., 2015).
Surfactant Properties
- Chen et al. (2013) synthesized a new surfactant containing a 4-oxobutanoic acid derivative and analyzed its properties. This study contributes to understanding the surfactant properties of such compounds (Chen et al., 2013).
Psychotropic Activity Spectrum
- Research by Pulina et al. (2022) on the psychotropic activity of 4-oxobutanoic acid derivatives in experimental animals highlights the potential of these compounds in pharmacology, particularly in the context of cognitive and anxiety-related effects (Pulina et al., 2022).
Crystal Growth for Optical Applications
- Studies on the growth and characterization of crystals containing 4-oxobutanoic acid derivatives, such as the work by Vinoth et al. (2020), provide insights into their application in semiorganic nonlinear optical materials (Vinoth et al., 2020).
Reaction Features with Binucleophiles
- Grinev et al. (2017) explored the reaction features of 4-oxobutanoic acids with binucleophiles, contributing to the understanding of their chemical behavior and potential applications in synthesizing various compounds (Grinev et al., 2017).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling the compound.
Orientations Futures
This could involve a discussion of unanswered questions about the compound and suggestions for future research.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
4-(4-octylphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21/h9-12H,2-8,13-14H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBXTBNWHICXSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379371 |
Source


|
| Record name | 4-(4-octylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Octylphenyl)-4-oxobutanoic acid | |
CAS RN |
64779-10-8 |
Source


|
| Record name | 4-(4-octylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]phenyl] 3-chloro-2,2-dimethylpropanoate](/img/structure/B1333282.png)

![[1,1'-Biphenyl]-4,4'-dicarboxamide](/img/structure/B1333288.png)

![N-[4-(chloroacetyl)benzyl]acetamide](/img/structure/B1333316.png)

